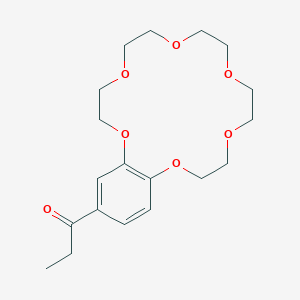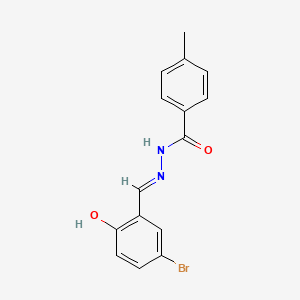![molecular formula C11H10N2O B11706612 3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol](/img/structure/B11706612.png)
3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL is an organic compound with a complex structure that includes both hydrazone and naphthol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL typically involves the reaction of naphthalen-2-ol with hydrazine derivatives under controlled conditions. One common method includes the condensation of naphthalen-2-ol with methanohydrazide in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of 3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL may involve continuous-flow hydrogenation processes using resin-supported palladium catalysts. This method allows for efficient and scalable production of the compound with high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Reactions are typically carried out in solvents like DMF or acetic acid under reflux conditions.
Major Products
Oxidation: Formation of quaternary ammonium cations.
Applications De Recherche Scientifique
3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and pharmaceuticals through catalytic processes.
Mécanisme D'action
The mechanism of action of 3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL involves its interaction with molecular targets through its hydrazone and naphthol functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-ol: A simpler compound with similar structural features but lacking the hydrazone group.
Methanohydrazide: Contains the hydrazone functional group but lacks the naphthol moiety.
Uniqueness
Its ability to undergo diverse chemical reactions and form complex structures makes it valuable in various fields of research and industry .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol |
InChI |
InChI=1S/C11H10N2O/c12-13-7-10-5-8-3-1-2-4-9(8)6-11(10)14/h1-7,14H,12H2/b13-7+ |
Clé InChI |
PTQHDMHDANBFQB-NTUHNPAUSA-N |
SMILES isomérique |
C1=CC=C2C=C(C(=CC2=C1)/C=N/N)O |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C=NN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11706535.png)


![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B11706557.png)
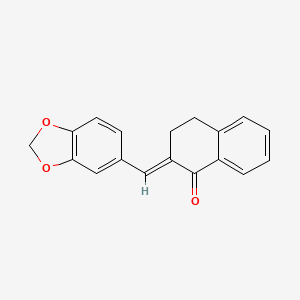
![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)

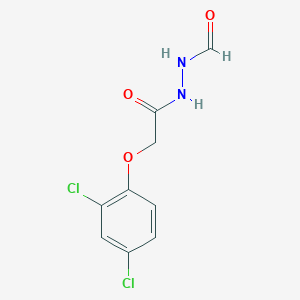
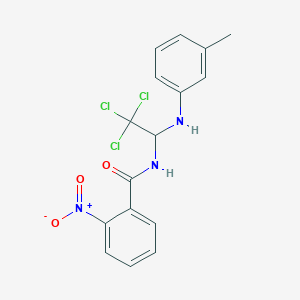
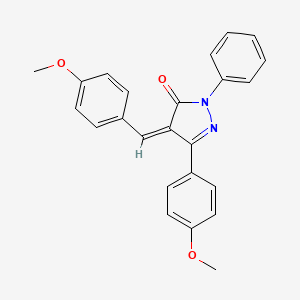
![4-[1-(3-Chlorophenyl)cyclohexyl]phenol](/img/structure/B11706588.png)
